Product packaging for Triethyl phosphite(Cat. No.:CAS No. 122-52-1)

Triethyl phosphite

Cat. No.: B045536
CAS No.: 122-52-1
M. Wt: 166.16 g/mol
InChI Key: BDZBKCUKTQZUTL-UHFFFAOYSA-N
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Description

Triethyl phosphite is a versatile organophosphorus compound prized in research for its role as a key synthetic intermediate and ligand. Its primary value lies in its nucleophilic phosphorus center, which readily participates in the Michaelis–Arbuzov and Perkow reactions to form phosphonates and vinyl phosphates, respectively—crucial building blocks for pharmaceuticals, agrochemicals, and flame retardants. Furthermore, this compound serves as an effective ligand in transition metal catalysis, modulating the activity of metal centers in cross-coupling and hydroformylation reactions. In material science, it acts as a stabilizer and precursor for the synthesis of advanced materials, including sol-gel derived ceramics and OLED components. This high-purity reagent is an indispensable tool for exploring novel synthetic pathways and developing new functional materials, offering researchers a reliable and reactive scaffold for complex molecular construction.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15O3P B045536 Triethyl phosphite CAS No. 122-52-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

triethyl phosphite
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InChI

InChI=1S/C6H15O3P/c1-4-7-10(8-5-2)9-6-3/h4-6H2,1-3H3
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InChI Key

BDZBKCUKTQZUTL-UHFFFAOYSA-N
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Canonical SMILES

CCOP(OCC)OCC
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Molecular Formula

C6H15O3P
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DSSTOX Substance ID

DTXSID2026991
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Molecular Weight

166.16 g/mol
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Physical Description

Triethyl phosphite appears as a clear colorless liquid with a strong foul odor. Flash point 130 °F. Less dense than water and insoluble in water. Vapors heavier than air., Liquid, Colorless liquid; [HSDB], COLOURLESS LIQUID.
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Boiling Point

311 °F at 760 mmHg (USCG, 1999), 157.9 °C, 157-159 °C
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Flash Point

115 °F (USCG, 1999), 54 °C (129 °F) - closed cup, 54 °C c.c.
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Solubility

Soluble in alcohol, ether, Solubility in water: reaction
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Density

0.969 (USCG, 1999) - Less dense than water; will float, 0.9629 g at 20 °C, Relative density (water = 1): 0.97
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Vapor Pressure

1.95 mm Hg at 20 °C
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Color/Form

Colorless liquid

CAS No.

122-52-1
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Melting Point

-112 °C
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Synthetic Methodologies and Reaction Pathways of Triethyl Phosphite

Industrial Synthesis Routes

The industrial production of triethyl phosphite (B83602) is dominated by the reaction of phosphorus trichloride (B1173362) with ethanol (B145695). This process is highly exothermic and requires careful control of reaction conditions to ensure high yield and purity of the final product. google.com

Reaction of Phosphorus Trichloride with Ethanol in the Presence of a Base

The most common industrial method for synthesizing triethyl phosphite involves the reaction of phosphorus trichloride (PCl₃) with ethanol (EtOH) in the presence of a base. wikipedia.orgatamanchemicals.com The base is crucial as it neutralizes the hydrogen chloride (HCl) gas formed during the reaction, preventing it from reacting with the this compound product to form by-products like diethyl phosphite. wikipedia.orggoogle.com

Various bases can be employed in this process, with tertiary amines and ammonia (B1221849) being the most prevalent.

Tertiary Amines (e.g., Triethylamine (B128534), Diethylaniline): Tertiary amines such as triethylamine and diethylaniline are effective acid scavengers in this reaction. wikipedia.orggoogle.com Diethylaniline is particularly advantageous because the resulting diethylaniline hydrochloride is non-hygroscopic and easily filtered from the reaction mixture. orgsyn.orgwikipedia.org The use of triethylamine as an acid-binding agent has been shown to increase the yield to 98% and purity to over 99%. google.com The reaction is typically carried out in a solvent like benzene. google.com

Ammonia: Ammonia is another commonly used base for neutralizing the HCl produced. google.comprocurementresource.com When ammonia gas is introduced into the reactor, it reacts with HCl to form ammonium (B1175870) chloride (NH₄Cl), which precipitates out of the reaction mixture. procurementresource.comgoogle.com This method, often referred to as the "ammonia process," is a well-established industrial route. google.com

The choice between different bases can influence the reaction's efficiency and the ease of product purification.

Optimization of Reaction Conditions and Yield Improvement

To maximize the yield and purity of this compound, several reaction parameters must be carefully controlled and optimized.

Reactant Purity: The use of absolute (anhydrous) ethanol is critical to prevent unwanted side reactions. orgsyn.org

Stoichiometry: The molar ratio of the reactants is a key factor. For instance, in a method using triethylamine, an excess of the amine (not less than 0.2% of the reaction mass) is recommended to ensure complete neutralization of HCl. google.com

Mixing and Dispersion: Efficient mixing is essential to ensure that the generated HCl is immediately neutralized by the base. google.comorgsyn.org Poor dispersion can lead to localized buildups of HCl, which can react with the this compound product to form diethyl hydrogen phosphite, thereby reducing the yield. google.comorgsyn.org

Temperature Control: The reaction is highly exothermic, necessitating effective cooling to maintain the desired reaction temperature. google.comenvironmentclearance.nic.in For example, one process controls the reaction temperature between 0 and 10°C. orgsyn.org

By-product Removal: The efficient removal of the amine hydrochloride salt by-product is crucial for isolating the pure this compound. Filtration is a common method for this separation. orgsyn.org

The following table summarizes the impact of different bases on the yield and purity of this compound.

BaseSolventReported YieldReported PuritySource
DiethylanilinePetroleum Ether83% (up to 86-90% with solvent reuse)High orgsyn.org
TriethylamineBenzene98%>99% google.com
AmmoniaBenzene~80%~98% google.com

By-product Management

A significant by-product of the industrial synthesis of this compound, particularly when ammonia is used as the base, is ammonium chloride (NH₄Cl). procurementresource.comgoogle.com This salt is formed from the neutralization of hydrogen chloride by ammonia. procurementresource.com

Laboratory-Scale Synthetic Approaches

On a laboratory scale, this compound can be prepared using methods similar to industrial routes, but with modifications that are more amenable to smaller-scale setups. Additionally, alternative synthetic strategies are explored to achieve specific research goals or to develop more environmentally friendly processes.

Esterification Reactions

The fundamental reaction for synthesizing this compound is the esterification of a phosphorus source with ethanol.

From Phosphorus Trichloride: As with the industrial method, phosphorus trichloride can be reacted with ethanol in the presence of a base like diethylaniline in a laboratory setting. orgsyn.org The reaction is typically performed in a suitable solvent such as dry petroleum ether, and careful control of the addition rate of the phosphorus trichloride solution is necessary to manage the exothermic nature of the reaction. orgsyn.org

Transesterification: this compound can also be prepared via the transesterification of other phosphites, such as triaryl phosphites (e.g., triphenyl phosphite), with ethanol in the presence of a basic catalyst. google.com This method, however, can be challenging for lower alkyl alcohols like ethanol due to the difficulty in separating the product from the reaction mixture. google.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound, research has been directed towards developing more sustainable synthetic routes.

While specific "green" synthesis methods for this compound are still an emerging area, the broader field of organophosphorus chemistry is actively exploring such approaches. For instance, the use of triethyl phosphate (B84403) (a related phosphorus compound) as a green solvent in solid-phase peptide synthesis highlights the chemical industry's move towards more environmentally benign reagents and solvents. tandfonline.comresearchgate.net Triethyl phosphate is noted for its low toxicity and its degradation into relatively innocuous substances, phosphoric acid and ethanol. tandfonline.comresearchgate.net These developments suggest a future direction for the synthesis of organophosphorus compounds like this compound that may involve less hazardous solvents and more sustainable reaction conditions.

The development of catalytic, solvent-free, or bio-inspired methods for phosphorylation and esterification reactions represents a promising frontier for the green synthesis of this compound and other organophosphorus compounds.

Mechanistic Studies of this compound Formation

The synthesis of this compound from phosphorus trichloride (PCl₃) and ethanol is a cornerstone reaction in organophosphorus chemistry. Mechanistic investigations have revealed a nuanced reaction pathway heavily influenced by the presence and nature of a base, which is crucial for achieving high yields and preventing the formation of byproducts.

PCl₃ + 3 EtOH + 3 B → P(OEt)₃ + 3 B·HCl

Here, 'B' represents a base, typically a tertiary amine such as triethylamine (Et₃N) or diethylaniline. cdmf.org.brrsc.org The primary role of the base is to neutralize the hydrogen chloride (HCl) that is cogenerated with each substitution step. wikipedia.orggoogle.com In the absence of a base, the HCl byproduct readily reacts with the this compound formed, leading to the production of diethyl phosphite and ethyl chloride, thereby reducing the yield of the desired product. cdmf.org.brgoogle.com

Two principal mechanistic pathways are considered for the reaction of phosphorus trichloride with ethanol in the presence of a tertiary amine base.

Pathway A: Initial Alcohol De-protonation

One proposed mechanism suggests that the reaction is initiated by the de-protonation of ethanol by the base to form an ethoxide anion (EtO⁻). nih.gov This highly nucleophilic ethoxide then attacks the electrophilic phosphorus atom of PCl₃ in a nucleophilic substitution reaction, displacing a chloride ion. This sequence of de-protonation followed by nucleophilic attack repeats two more times to yield this compound.

Step 1: EtOH + B ⇌ EtO⁻ + BH⁺

Step 2: EtO⁻ + PCl₃ → EtOPCl₂ + Cl⁻

Step 3: EtOH + B ⇌ EtO⁻ + BH⁺

Step 4: EtO⁻ + EtOPCl₂ → (EtO)₂PCl + Cl⁻

Step 5: EtOH + B ⇌ EtO⁻ + BH⁺

Step 6: EtO⁻ + (EtO)₂PCl → (EtO)₃P + Cl⁻

The chloride ions generated in each step then combine with the protonated base (BH⁺) to form the amine hydrochloride salt.

Pathway B: Initial Nucleophilic Attack by Alcohol

An alternative and commonly cited mechanism involves the direct nucleophilic attack of the alcohol's oxygen atom on the phosphorus atom of PCl₃. ucalgary.cayoutube.com This forms a protonated intermediate, which is then de-protonated by the base. This sequence of nucleophilic attack and de-protonation occurs three times.

Step 1: EtOH + PCl₃ → [EtO(H)PCl₃]⁺

Step 2: [EtO(H)PCl₃]⁺ + B → EtOPCl₂ + BH⁺Cl⁻

Step 3: EtOH + EtOPCl₂ → [ (EtO)₂ (H)PCl₂]⁺

Step 4: [ (EtO)₂ (H)PCl₂]⁺ + B → (EtO)₂PCl + BH⁺Cl⁻

Step 5: EtOH + (EtO)₂PCl → [ (EtO)₃ (H)PCl]⁺

Step 6: [ (EtO)₃ (H)PCl]⁺ + B → (EtO)₃P + BH⁺Cl⁻

Kinetic studies on related reactions, such as the formation of ketophosphonates from this compound, suggest that the initial step involves a nucleophilic attack by the phosphorus atom. rsc.orgnih.gov While this pertains to a subsequent reaction of this compound, it underscores the nucleophilic character of the phosphorus center. Theoretical studies on the reaction of alcohols with PCl₃ also support the initial nucleophilic attack by the alcohol's oxygen on the phosphorus atom. ucalgary.cayoutube.com

Chemical Reactivity and Reaction Mechanisms of Triethyl Phosphite

Nucleophilic Reactivity of the Phosphorus Center

The phosphorus atom in triethyl phosphite (B83602) possesses a lone pair of electrons, making it a potent nucleophile. atamanchemicals.com This nucleophilicity is the driving force behind many of its characteristic reactions. The phosphorus center readily attacks electrophilic species, initiating a variety of chemical transformations. wikipedia.orgatamanchemicals.com A prime example of this reactivity is the first step of the Michaelis-Arbuzov reaction, where the phosphorus atom attacks an alkyl halide. organic-chemistry.orgwikipedia.org The nucleophilic character of triethyl phosphite is fundamental to its role in organic synthesis, where it is often employed to form new carbon-phosphorus bonds. nih.gov

The reactivity of the phosphorus center can be influenced by the electronic nature of the groups attached to it. In the case of this compound, the ethoxy groups are generally considered to be electron-donating, which enhances the nucleophilicity of the phosphorus atom. jk-sci.com This inherent reactivity allows this compound to participate in a wide range of reactions beyond the scope of this article, including its use as a reducing agent and as a ligand in organometallic chemistry. atamanchemicals.comupl-ltd.com

Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction, a cornerstone in organophosphorus chemistry, is a widely utilized method for the synthesis of phosphonates. wikipedia.orgjk-sci.com Discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, this reaction involves the conversion of a trivalent phosphorus ester, such as this compound, into a pentavalent phosphorus species upon reaction with an alkyl halide. wikipedia.orgjk-sci.com

Classical Michaelis-Arbuzov Reaction with Alkyl Halides

The classical Michaelis-Arbuzov reaction proceeds through a two-step mechanism involving two successive Sₙ2 reactions. nih.govucla.edu The initial step is the nucleophilic attack of the phosphorus atom of this compound on the electrophilic carbon of an alkyl halide. organic-chemistry.orgwikipedia.org This results in the formation of a quasi-phosphonium salt intermediate. wikipedia.orgnih.gov

The reactivity of the alkyl halide in this reaction follows the order R–I > R–Br > R–Cl. jk-sci.com While primary alkyl halides react readily, secondary and tertiary alkyl halides are often less effective substrates. jk-sci.com The reaction typically requires elevated temperatures, often between 120 °C and 160 °C, to proceed to completion. wikipedia.orgchinesechemsoc.org

Table 1: Examples of Classical Michaelis-Arbuzov Reactions

Reactant 1 Reactant 2 Product Byproduct
This compound Methyl iodide Diethyl methylphosphonate Ethyl iodide
This compound Ethyl bromoacetate Diethyl (ethoxycarbonyl)methylphosphonate Ethyl bromide

Variations and Improvements in Michaelis-Arbuzov Reactions

While the classical Michaelis-Arbuzov reaction is robust, its requirement for high temperatures and limitations with certain substrates have prompted the development of several variations and improvements. nih.govchinesechemsoc.org These modifications aim to enhance the reaction's efficiency, expand its scope, and provide milder reaction conditions.

The use of Lewis acids, such as zinc bromide (ZnBr₂) and indium(III) bromide (InBr₃), has been shown to significantly facilitate the Michaelis-Arbuzov reaction, often allowing it to proceed at room temperature. organic-chemistry.orgnih.gov This catalytic approach is particularly effective for the synthesis of arylmethyl and heteroarylmethyl phosphonates from their corresponding halides or even alcohols. organic-chemistry.orgnih.govacs.org

The proposed mechanism for the Lewis acid-catalyzed reaction with alcohols involves the coordination of the Lewis acid to the alcohol, facilitating the formation of a carbocation intermediate. This is then attacked by the this compound. A study using chiral benzylic alcohols and bromides resulted in racemic products, suggesting an Sₙ1-type pathway for this variation. organic-chemistry.org This method provides a milder and more efficient alternative to the traditional high-temperature conditions. organic-chemistry.org

Table 2: Lewis Acid-Catalyzed Michaelis-Arbuzov Reactions

Substrate Lewis Acid Product Yield
Arylmethyl halides ZnBr₂, InBr₃ Arylmethyl phosphonate (B1237965) esters Good to excellent
Arylmethyl alcohols ZnBr₂, InBr₃ Arylmethyl phosphonate esters Good to excellent

Data sourced from multiple studies demonstrating the utility of Lewis acids in promoting the Michaelis-Arbuzov reaction. organic-chemistry.orgorgsyn.org

Photochemical methods have emerged as a modern approach to initiate Michaelis-Arbuzov-type reactions, particularly for substrates that are unreactive under classical conditions, such as aryl halides. nih.gov One variation involves the use of a photo-active catalyst, like Rhodamine 6G, and irradiation with blue light to generate aryl radicals. nih.gov These radicals can then react with phosphites.

In another example, the reaction of carbon tetrachloride with this compound can be induced by UV irradiation, proceeding through a free-radical mechanism to yield diethyl trichloromethylphosphonate. nih.gov More recently, a photoredox-catalyzed radical version of the Arbuzov reaction has been developed, which is applicable to a wide range of primary, secondary, and even tertiary alkyl iodides and bromides at room temperature. chinesechemsoc.org This method demonstrates excellent functional group tolerance. chinesechemsoc.org

Microwave irradiation has proven to be a powerful tool for accelerating the Michaelis-Arbuzov reaction, significantly reducing reaction times from hours to minutes. nih.govconicet.gov.arconicet.gov.ar This technique often leads to cleaner reactions and improved product yields. nih.gov The mechanism is believed to be enhanced by the microwave irradiation due to the involvement of ionic intermediates, such as the phosphonium (B103445) salt. conicet.gov.ar

Microwave-assisted synthesis has been successfully applied to the preparation of various phosphonates, including those derived from halopyrazinones and N-aryl (and alkyl) (diethylphosphono)acetamides. nih.govconicet.gov.arresearchgate.net In some cases, the addition of a catalytic amount of sodium iodide can further enhance the reaction of less reactive chloroacetamides. conicet.gov.arconicet.gov.ar The use of microwave technology offers a more efficient and "green" alternative to conventional heating methods. rsc.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Michaelis-Arbuzov Reaction

Substrates Method Reaction Time Yield
N-(4-chlorophenyl)chloroacetamide + this compound Conventional Heating 10 hours 59%
N-(4-chlorophenyl)chloroacetamide + this compound Microwave Irradiation Minutes Not significantly improved

Data highlights the significant rate acceleration achieved with microwave assistance, particularly with more reactive substrates. conicet.gov.ar

Perkow Reaction

Reaction with Haloketones

This compound reacts with haloketones to yield a dialkyl vinyl phosphate (B84403) and an alkyl halide in what is known as the Perkow reaction. wikipedia.org This reaction is often in competition with the Michaelis-Arbuzov reaction, which produces a beta-keto phosphonate, and is sometimes considered a side reaction. wikipedia.orgchemeurope.com The outcome of the reaction—whether it follows the Perkow or the Michaelis-Arbuzov pathway—is influenced by the structure of the haloketone. For instance, factors like the electron density on the α-keto carbon atom can determine the preferred reaction pathway. wikipedia.orgchemeurope.com The Perkow reaction has been utilized in the synthesis of various compounds, including insect repellents and novel quinolines. wikipedia.orgchemeurope.com In some cases, the aryl enol phosphates produced via the Perkow reaction can be used as effective phosphorylating agents. wikipedia.org

ReactantsProductsReaction Name
This compoundDialkyl vinyl phosphatePerkow Reaction
HaloketoneAlkyl halide

Mechanistic Investigations of the Perkow Reaction

The mechanism of the Perkow reaction has been the subject of detailed investigation. The commonly accepted mechanism involves the initial nucleophilic attack of the phosphorus atom of this compound on the carbonyl carbon of the haloketone. wikipedia.orgresearchgate.net This attack forms a zwitterionic intermediate. wikipedia.org The intermediate then undergoes rearrangement to a cationic species with the concurrent elimination of the halide ion. wikipedia.org In the final step, the displaced halide anion acts as a nucleophile, attacking one of the ethyl groups on the phosphorus center, leading to dealkylation and the formation of the final enol phosphate product. wikipedia.org

Alternative mechanistic pathways have also been proposed and studied. One such alternative suggests that the reaction begins with a nucleophilic attack on the α-carbon bearing the halogen (an SN2-like displacement), followed by rearrangement. chemeurope.com Computational studies on the reaction between trimethyl phosphite and chloroacetone (B47974) have analyzed two competing pathways:

Perkow Path : This path begins with the chelotropic addition of the phosphorus atom to the carbonyl group, forming an oxaphosphirane intermediate, which is the rate-determining step. researchgate.net This intermediate then undergoes P-C bond cleavage, chloride ion elimination, and O-demethylation. researchgate.net

Michaelis-Arbuzov Path : This involves a direct nucleophilic displacement of the chloride by the phosphorus atom. researchgate.net

Kinetic studies on the reaction of trialkyl phosphites with α-halogenoacetophenones in alcoholic solvents support the formation of a common betaine (B1666868) intermediate in the rate-determining step, which then leads to the various observed products. rsc.org

Staudinger Reaction (Modified)

The Staudinger reaction is a mild method for the reduction of azides to amines. organic-chemistry.org While classically employing phosphines like triphenylphosphine (B44618), this compound can also be used in a modified version of this reaction. atamanchemicals.comnih.gov The fundamental process involves the reaction of the trivalent phosphorus compound with an organic azide (B81097). organic-chemistry.org

Conversion of Alkyl Bromides to Amines via Azides

This compound is utilized in a multi-step synthesis to convert alkyl bromides into primary amines. atamanchemicals.com This process leverages the Staudinger reduction as the key transformation step.

Azide Formation : The starting alkyl bromide is first converted into an alkyl azide. This is typically achieved through a nucleophilic substitution reaction with an azide salt, such as sodium azide.

Staudinger Reduction : The resulting alkyl azide is then treated with this compound. atamanchemicals.com The nucleophilic phosphorus atom of the phosphite attacks the terminal nitrogen of the azide, leading to the formation of a phosphazide (B1677712) intermediate. organic-chemistry.org This intermediate is unstable and loses a molecule of dinitrogen (N₂) to form an iminophosphorane. organic-chemistry.org

Hydrolysis : The iminophosphorane is subsequently hydrolyzed, typically during aqueous workup, to yield the primary amine and triethyl phosphate. organic-chemistry.org

This method provides a valuable synthetic route from alkyl halides to primary amines under mild conditions. organic-chemistry.org

Starting MaterialIntermediateReagent for ReductionFinal Product
Alkyl BromideAlkyl AzideThis compoundPrimary Amine

Reactions with Electrophiles to Form Phosphonates or Phosphates

This compound's high nucleophilicity allows it to react with a range of electrophiles. atamanchemicals.com A primary example of this reactivity is the Michaelis-Arbuzov reaction, which is a cornerstone for the formation of phosphorus-carbon bonds. mdpi.comorganic-chemistry.org In this reaction, this compound reacts with an electrophile, typically an alkyl halide, to form a phosphonate. organic-chemistry.orgwikipedia.org The mechanism starts with the nucleophilic attack by the phosphorus on the alkyl halide, displacing the halide and forming a quasi-phosphonium salt. organic-chemistry.orgyoutube.com The displaced halide ion then attacks one of the ethyl groups on the phosphorus, resulting in the formation of a diethyl phosphonate and an ethyl halide. organic-chemistry.orgyoutube.com

These phosphonate products are particularly useful as reagents in other transformations, such as the Horner–Wadsworth–Emmons reaction for alkene synthesis. wikipedia.orgwikipedia.org Beyond alkyl halides, this compound also reacts with other electrophiles. Its interaction with aroylphosphonates in the presence of proton donors leads to the formation of diphosphorus (B173284) compounds or other phosphonates, depending on the reaction conditions and substituents. tandfonline.com The reaction with electrophiles can also result in the formation of phosphates; for example, in deoxygenation reactions, the phosphorus atom is oxidized to the pentavalent state, forming triethyl phosphate. orgsyn.org

Reduction Reactions

This compound is an effective reducing agent, particularly for the deoxygenation of various functional groups. atamanchemicals.com This reductive capability stems from the favorable conversion of the trivalent P(III) in this compound to the pentavalent P(V) in triethyl phosphate. atamanchemicals.com It can be used for the deoxygenation of hydroperoxides to alcohols and has been employed in the reductive cyclization of certain nitro compounds to form heterocyclic systems. wikipedia.orgorgsyn.org

Reduction of Nitro Compounds

This compound serves as a powerful reagent for the reduction of nitro compounds, often leading to the synthesis of complex nitrogen-containing heterocycles through a process of reductive cyclization. orgsyn.orgrsc.orgrsc.org This method is considered a general route for preparing a variety of heterocyclic systems. orgsyn.org The reaction proceeds via the deoxygenation of the nitro group by this compound, which is itself oxidized to triethyl phosphate. orgsyn.org

This synthetic strategy has been successfully applied to produce a range of heterocyclic structures from appropriately substituted nitroarenes.

Examples of Heterocycles Synthesized via this compound Reduction:

Indoles from o-nitrostilbenes orgsyn.org

Carbazoles from o-nitrobiphenyls orgsyn.orgrsc.org

2-Phenylindazole from o-nitrobenzalaniline orgsyn.org

Phenothiazines from o-nitrodiphenyl sulfides orgsyn.orgrsc.org

Anthranils from o-nitrophenyl ketones orgsyn.orgrsc.org

2-Arylbenzotriazoles from o-nitroazobenzenes orgsyn.org

Furthermore, this compound can mediate domino reactions, for instance, converting ω-nitroalkenes directly into N-heterocycles through a cyclization process. nih.gov

Phosphorylation of Phenols

The phosphorylation of phenols is a significant transformation in organic synthesis, creating phosphate esters that serve as valuable intermediates for medicinal compounds and other synthetic applications. tandfonline.com While various methods exist for this conversion, one notable approach involves the use of phosphorus-containing reagents.

A specific and efficient method has been developed for the phosphorylation of phenols utilizing a mixture of triethyl phosphate and phosphorus pentoxide. tandfonline.comresearchgate.net In this reaction, a phenol (B47542) is added to a prepared mixture of triethyl phosphate and phosphorus pentoxide, typically at a temperature of 120°C. researchgate.netresearchgate.net The reaction is stirred for a designated period, after which the mixture is processed to isolate the desired phosphate derivatives. researchgate.net This method is noted for its simplicity, rapidity, and good yields. tandfonline.com

Research suggests that the reaction between triethyl phosphate and phosphorus pentoxide forms a pyrophosphate species, which acts as the active phosphorylating agent in the process. researchgate.net The effectiveness of this reagent system has been demonstrated across a range of substituted phenols, yielding the corresponding diethyl aryl phosphates. researchgate.net

Phosphorylation of Various Phenols with Triethyl Phosphate/P₂O₅

Phenol DerivativeReaction Time (hours)Yield (%)Reference
Phenol2.078 researchgate.net
4-Methylphenol2.581 researchgate.net
4-Methoxyphenol2.575 researchgate.net
4-Chlorophenol3.072 researchgate.net
4-Bromophenol3.070 researchgate.net
4-Nitrophenol4.046 researchgate.net

Reactions with Sulfonyl Chlorides

The reaction of this compound with alkyl or aryl-sulfonyl chlorides presents a novel transformation that does not yield the expected sulfonylphosphonate. acs.org Instead, the reaction proceeds according to the general equation:

3(C₂H₅O)₃P + RSO₂Cl → (C₂H₅O)₂P(O)SR + C₂H₅Cl + 2(C₂H₅O)₃PO acs.org

This process produces an O,O-diethyl S-alkyl (or aryl) thiophosphate and two mole equivalents of triethyl phosphate. acs.org This outcome is consistent even when a large excess of the sulfonyl chloride is used. acs.org The formation of the thiophosphate product suggests two possible mechanistic pathways. One possibility is an initial reduction of the sulfonyl chloride to a corresponding sulfenyl chloride, which then reacts with this compound. acs.org An alternative mechanism involves a Michaelis-Arbuzov type condensation to form an unstable sulfonylphosphonate intermediate, which is subsequently reduced by another molecule of this compound to the final thiophosphate product. acs.org

Hydrolysis and Degradation Pathways

Hydrolysis is a primary degradation pathway for this compound in aqueous environments. oecd.orgnih.gov The rate and products of this degradation are highly dependent on the pH of the solution. oecd.org The process involves the sequential cleavage of the ester bonds, leading to the formation of diethyl phosphite and subsequently monoethyl phosphite. oecd.orgnih.gov

The stability of this compound towards hydrolysis varies significantly with pH. oecd.orgnih.gov In acidic conditions, the compound degrades rapidly, while it exhibits greater stability in alkaline solutions. oecd.org

At pH 4 , this compound hydrolyzes immediately. oecd.orgnih.gov

At pH 7 , hydrolysis is complete within 20 minutes. oecd.orgnih.gov

At pH 9 , the compound is considerably more stable, with a calculated half-life of approximately 5.1 hours. oecd.orgnih.gov After 3 hours at this pH, about 70% of the initial this compound remains unhydrolyzed. oecd.orgnih.gov

Hydrolytic Stability of this compound at Different pH Values

pH ValueStability / Half-LifeReference
4Immediate degradation oecd.orgnih.gov
7Complete hydrolysis within 20 minutes oecd.orgnih.gov
9Half-life (t₁/₂) ≈ 5.1 hours oecd.orgnih.gov

Kinetic studies provide further insight into the hydrolysis mechanisms of this compound. The neutral hydrolysis in water at 101°C proceeds with a rate constant of 8.35 x 10⁻⁶ s⁻¹. cdnsciencepub.com This reaction has an activation enthalpy (ΔH) of 23.4 kcal/mol and an activation entropy (ΔS) of -20 e.u. cdnsciencepub.com Isotopic labeling studies have confirmed that this process occurs via C-O bond cleavage, consistent with a BAL2 mechanism. cdnsciencepub.com

Theoretical studies using density functional theory (DFT) have also been employed to investigate the kinetics of the three successive hydrolysis steps. nih.govcdmf.org.br These calculations determined the activation energy barrier (ΔG‡) to be approximately 20 kcal·mol⁻¹ for all three stages. nih.govcdmf.org.br The calculated reaction rates were kFHR = 7.0 × 10⁻³ s⁻¹ for the first hydrolysis, kSHR = 6.8 × 10⁻³ s⁻¹ for the second, and kTHR = 3.5 × 10⁻³ s⁻¹ for the third. nih.govcdmf.org.br These low values are characteristic of reactions with slow kinetics, suggesting that under certain acidic conditions, such as those in sol-gel synthesis, this compound may not undergo complete hydrolysis. nih.govcdmf.org.br

The hydrolysis of this compound proceeds in a stepwise manner, yielding different product distributions depending on the pH and reaction time. oecd.org The primary degradation products are diethyl phosphite and ethanol (B145695). oecd.org

In acidic solution (pH 4), the reaction essentially stops at the formation of diethyl phosphite. oecd.org At neutral and alkaline pH, the degradation continues to form monoethyl phosphite. oecd.org

At pH 7 , after 3 hours, the reaction mixture consists of 89.3% diethyl phosphite and 10.7% monoethyl phosphite. oecd.orgnih.gov

At pH 9 , the degradation of diethyl phosphite to monoethyl phosphite is more rapid. oecd.org After 19 hours, monoethyl phosphite is the main product, accounting for 93.4% of the phosphorus-containing species. oecd.org

Hydrolysis Product Distribution of this compound

pH ValueTimeDiethyl Phosphite (%)Monoethyl Phosphite (%)Reference
4ImmediatePrimary ProductNot analytically proven oecd.org
73 hours89.310.7 oecd.orgnih.gov
919 hours-93.4 (main product) oecd.org

Catalytic Applications of Triethyl Phosphite

Role as a Catalyst and Ligand in Homogeneous Catalysis

In homogeneous catalysis, where the catalyst and reactants are in the same phase, triethyl phosphite (B83602) is primarily used as a ligand to modify the electronic and steric properties of a metal center. upl-ltd.comwikipedia.org The coordination of triethyl phosphite to a transition metal can enhance catalytic activity, improve selectivity, and stabilize reactive intermediates. ijcce.ac.ir Its complexes with metals like nickel, palladium, and rhodium are instrumental in a variety of chemical transformations. ijcce.ac.irorganic-chemistry.orgresearchgate.net

The effectiveness of this compound as a ligand is attributed to its electronic nature. It acts as a σ-donor and a π-acceptor, influencing the electron density at the metal center. This modulation is crucial for the key steps in many catalytic cycles, such as oxidative addition and reductive elimination. osti.govyoutube.com

Nickel(0) Complexes as Catalysts

Complexes of nickel in its zero-valent state, Ni(0), with this compound ligands are particularly versatile catalysts. wikipedia.org The complex tetrakis(triethylphosphite)nickel(0), Ni[P(OEt)₃]₄, is a stable, tetrahedral d¹⁰ complex that often serves as a precatalyst. wikipedia.orgrutgers.edu It can be activated under reaction conditions to generate the catalytically active species required for various transformations. rutgers.edu These catalysts are valued for being cost-effective and efficient alternatives to more expensive palladium- and rhodium-based systems. organic-chemistry.org

Nickel(0)-triethyl phosphite complexes have demonstrated remarkable efficacy in catalyzing allylic substitution reactions, enabling the formation of carbon-heteroatom and carbon-carbon bonds with high levels of control over product structure. organic-chemistry.orgnih.gov These reactions are significant in organic synthesis for creating complex molecules. organic-chemistry.org

A key achievement in this area is the ability of Ni(0)-triethyl phosphite catalysts to promote the reaction of allylic acetates with nucleophiles like thiols, alcohols, and phenols, yielding the corresponding allylic sulfides and ethers. organic-chemistry.orgnih.govacs.org A significant advantage of this catalytic system is its ability to proceed with complete retention of both regiochemistry and stereochemistry. organic-chemistry.orgnih.gov This means that if the starting material is a specific (E)- or (Z)-isomer, the product will retain that same geometric configuration without isomerization. organic-chemistry.orgacs.org

For instance, the reaction of (E)-3-phenylprop-2-enyl acetate (B1210297) with a thiolate in the presence of a Ni(0)-triethyl phosphite catalyst produces the (E)-allylic sulfide (B99878) exclusively, with no formation of the (Z)-isomer. acs.org Similarly, starting with the (Z)-allylic acetate leads to the exclusive formation of the (Z)-product. acs.org This high fidelity in preserving the stereochemistry of the double bond is a notable feature compared to other transition metal-catalyzed systems that often yield isomeric mixtures. organic-chemistry.orgacs.org

The regioselectivity of the catalyst is also excellent. In reactions with secondary allylic acetates, the nickel complex directs the nucleophile to attack at the original position of the leaving group, avoiding the formation of rearranged, linear products. organic-chemistry.org This system has also been successfully applied to optically active substrates, where it preserves the chirality of the molecule throughout the reaction. organic-chemistry.org

Table 1: Regio- and Stereoselective Allylic Substitution with Ni(0)-Triethyl Phosphite Catalyst

This table summarizes the outcomes of allylic substitution reactions using a Ni(0)-triethyl phosphite catalyst, highlighting the retention of stereochemistry.

Starting Material (Allylic Acetate)NucleophileProductStereochemistry OutcomeReference
(E)-3-Phenylprop-2-enyl acetateThiophenol(E)-1-Phenyl-3-(phenylthio)propeneRetention of (E)-configuration acs.org
(Z)-3-Phenylprop-2-enyl acetateThiophenol(Z)-1-Phenyl-3-(phenylthio)propeneRetention of (Z)-configuration acs.org

Nickel(0) complexes of this compound are effective precatalysts for the isomerization of alkenes. rutgers.edu The active catalyst, often a nickel hydride species like [HNi{P(OEt)₃}₄]⁺, is typically generated in situ by protonating the Ni(0) complex with an acid such as H₂SO₄. rutgers.edu

The mechanism for olefin isomerization catalyzed by the [HNiL₄]⁺ complex (where L = P(OEt)₃) is understood to proceed through several steps:

Reversible dissociation of a phosphite ligand to create a coordinatively unsaturated site. rutgers.edu

Coordination of the olefin to the nickel center. rutgers.edu

Insertion of the olefin into the nickel-hydride bond. rutgers.edu

β-hydrogen elimination to form the isomerized olefin. rutgers.edu

Dissociation of the product, regenerating the catalyst for the next cycle. rutgers.edu

Nickel complexes containing phosphite ligands are also active in the oligomerization of olefins, such as ethylene (B1197577) and propylene. arkat-usa.orgumn.edu The catalytic activity is often associated with cationic Ni(I) complexes, which can be formed from Ni(0) precursors in the presence of a Lewis acid. arkat-usa.orgresearchgate.net These catalysts can convert simple alkenes into short-chain polymers or oligomers, such as butenes and hexadienes. arkat-usa.orgacs.org

In the oligomerization of ethylene using a Ni(PPh₃)₄/BF₃·OEt₂ system, the active species are cationic Ni(I) complexes. arkat-usa.org While this compound itself can act as a catalytic poison in this specific system, its interaction has been used to probe the reaction mechanism. The immediate cessation of oligomerization upon addition of this compound and the appearance of a new EPR signal corresponding to a [(PPh₃)Ni(P(OEt)₃)₃]BF₄ complex helped establish a direct relationship between the concentration of active Ni(I) species and the reaction rate. arkat-usa.org

The catalytic formation of hexadienes from 1,3-butadiene (B125203) can also be achieved with the nickel hydride complex, HNi[P(OEt)₃]₄⁺. acs.org The mechanism of olefin oligomerization on nickel-based catalysts is generally described by the Cossee-Arlman mechanism, which involves the formation of a nickel-alkyl intermediate that initiates the polymer chain growth. umn.edu

Palladium Catalysis

This compound is also utilized as a ligand in palladium-catalyzed reactions. While less common than in nickel catalysis for some applications, it plays a role in reactions such as the formation of diethyl aryl phosphonates from aryl halides. researchgate.net In these reactions, a palladium(II) salt like PdCl₂ can be used as a catalyst precursor. researchgate.net The catalytic cycle for such cross-coupling reactions typically involves the in situ reduction of Pd(II) to the active Pd(0) species. youtube.comyoutube.com The Pd(0) complex then undergoes oxidative addition with the aryl halide, followed by reaction with this compound and subsequent reductive elimination to form the product and regenerate the Pd(0) catalyst. osti.govyoutube.com

Additionally, triaryl phosphite complexes of palladium(II) have been shown to undergo ortho-metallation reactions, where a C-H bond on the ligand's aryl ring is activated, forming a direct bond to the palladium center. rsc.org This process demonstrates the ability of the phosphite ligand to participate directly in reactions at the metal center. rsc.org

Table 2: Palladium-Catalyzed Synthesis of Diethyl Aryl Phosphonates

This table shows the results for the synthesis of diethyl aryl phosphonates using this compound and a palladium catalyst under microwave irradiation.

Aryl HalideCatalystYield (%)Reference
IodobenzenePdCl₂ (10%)91 researchgate.net
BromobenzenePdCl₂ (10%)85 researchgate.net
4-IodotoluenePdCl₂ (10%)93 researchgate.net

Other Transition Metal Complexes

The utility of this compound as a ligand extends beyond nickel and palladium to other transition metals, where it influences the reactivity and stability of the resulting complexes. wikipedia.orgnih.gov

Ruthenium: this compound has been studied as a ligand on ruthenium(II) centers. acs.orgacs.org Its coordination affects the chemical properties of the metal center and the other ancillary ligands attached to it. For example, in complexes like trans-Ru(NH₃)₄(NO₂)P(OEt)₃, the phosphite ligand influences the reactivity of other parts of the molecule. acs.org

Iron: Colorless complexes such as FeH₂(P(OEt)₃)₄ are known, demonstrating the ability of this compound to stabilize low-valent iron states. wikipedia.org

Rhodium: In processes like the carbonylation of methanol (B129727) to acetic acid, phosphorus-based ligands, including phosphines which are structurally related to phosphites, are used to enhance the activity and stability of rhodium catalysts. ijcce.ac.ir

Platinum: Triaryl phosphite complexes of platinum(II) can undergo ortho-metallation reactions, similar to their palladium counterparts, highlighting the reactivity of the ligand itself when coordinated to the metal. rsc.org

The broad applicability of this compound and related phosphite ligands in forming complexes with a range of transition metals underscores their importance in the development of homogeneous catalysts for diverse chemical transformations. ias.ac.inmdpi.com

Diiron Ethane-1,2-dithiolate Complexes

This compound serves as a crucial ligand in the synthesis of diiron ethane-1,2-dithiolate complexes, which are of interest as structural and functional models for the active site of [FeFe]-hydrogenases. The substitution of a carbonyl (CO) ligand in the parent complex, [Fe₂(CO)₆(μ-SCH₂CH₂S)], with this compound leads to the formation of a phosphite-substituted analogue. nih.gov

This reaction is typically facilitated by an oxidative reagent such as trimethylamine (B31210) N-oxide dihydrate (Me₃NO·2H₂O) in a solvent mixture like CH₂Cl₂/CH₃CN. The resulting complex, [Fe₂(CO)₅{P(OCH₂CH₃)₃}(μ-SCH₂CH₂S)], is an air and moisture stable solid. nih.gov X-ray crystallographic analysis of this complex reveals a butterfly-shaped diiron cluster. This structure features a bridging ethane-1,2-dithiolate, five terminal carbonyl ligands, and an apically coordinated this compound ligand. nih.gov The Fe-Fe bond length in the this compound-substituted complex is reported to be similar to that in related phosphine-substituted complexes, suggesting comparable electronic effects of these ligands in this specific context. nih.gov

Synthesis of a this compound-Substituted Diiron Ethane-1,2-dithiolate Complex
ReactantReagentProductYield
[Fe₂(CO)₆(μ-SCH₂CH₂S)]This compound, Me₃NO·2H₂O[Fe₂(CO)₅{P(OEt)₃}(μ-SCH₂CH₂S)]78% nih.gov

Electronic and Steric Effects of this compound as a Ligand

The behavior of this compound as a ligand in transition metal complexes is governed by its specific electronic and steric properties. These characteristics are critical in determining the reactivity and selectivity of the catalytic systems in which it is employed.

Electronic Effects: The electronic influence of a ligand is its ability to donate or withdraw electron density from the metal center. The Tolman electronic parameter (TEP), derived from the C-O stretching frequency (ν(CO)) of nickel-carbonyl complexes ([LNi(CO)₃]), is a widely accepted measure of this effect. acs.org A higher ν(CO) value indicates a more electron-withdrawing (less donating) ligand, as there is less π-backbonding from the metal to the carbonyl ligands. For this compound, the TEP is 2076.3 cm⁻¹. acs.org This value positions it as a relatively electron-withdrawing ligand compared to many trialkylphosphines like P(t-Bu)₃ (2056.1 cm⁻¹) and PMe₃ (2064.1 cm⁻¹), but less so than highly fluorinated phosphines. acs.org

Steric Effects: The steric bulk of a ligand is quantified by the Tolman cone angle (θ), which measures the solid angle occupied by the ligand at the metal center. acs.org The cone angle for this compound is 132°. This indicates a moderate steric presence, larger than that of trimethylphosphine (B1194731) (PMe₃, 118°) but smaller than that of more sterically demanding ligands like triphenylphosphine (B44618) (PPh₃, 145°) and tricyclohexylphosphine (B42057) (PCy₃, 170°). acs.org

The interplay of these electronic and steric factors is crucial. For instance, in some catalytic cycles, less electron-donating ligands can be beneficial. researchgate.net The moderate steric profile of this compound allows it to coordinate to metal centers without excessive crowding, which can be advantageous for catalytic activity.

Electronic and Steric Parameters of this compound and Other Common Ligands
LigandTolman Electronic Parameter (TEP, ν(CO) in cm⁻¹) acs.orgTolman Cone Angle (θ in degrees) acs.org
P(t-Bu)₃2056.1182
PMe₃2064.1118
PPh₃2068.9145
P(OEt)₃2076.3132

Catalysis in Organic Synthesis Reactions

This compound is a versatile reagent in organic synthesis, participating in several important catalytic and non-catalytic reactions to form valuable phosphorus-containing compounds.

Phosphoramidation Reactions

This compound is utilized in the synthesis of N-arylphosphoramidates through the reduction of nitro compounds. researchgate.net For example, a microwave-assisted reaction between nitrobenzene (B124822) and this compound can yield the corresponding N-arylphosphoramidate. researchgate.net This method provides an alternative route to phosphoramidates that avoids the use of more conventional amine starting materials. The reaction proceeds via the reduction of the nitro group, and purification of the crude product by column chromatography on silica (B1680970) results in the desired phosphoramidate (B1195095) in moderate to good yields. researchgate.net

Kabachnik-Fields Reaction for α-Aminophosphonate Synthesis

The Kabachnik-Fields reaction is a cornerstone of organophosphorus chemistry, providing a direct route to α-aminophosphonates, which are important as synthetic analogues of α-amino acids. researchgate.net This three-component reaction involves the condensation of a carbonyl compound (an aldehyde or ketone), an amine, and a phosphorus source, which can be this compound. youtube.comnih.gov The reaction mechanism is dependent on the reactants and conditions but generally proceeds through either an imine intermediate, formed from the amine and carbonyl compound, or an α-hydroxyphosphonate intermediate. acs.orgyoutube.com

When this compound is used, it can react with an imine intermediate in a manner analogous to the Pudovik reaction to form the α-aminophosphonate product. nih.gov The use of this compound in this reaction has been explored under various conditions, including with the use of catalysts to enhance reaction rates and yields. researchgate.netyoutube.com For instance, a series of optically active α-aminophosphonate derivatives have been synthesized from substituted benzaldehydes, aniline (B41778) derivatives, and this compound using a chiral pyrrolidine-based organocatalyst, achieving yields in the range of 71–90%. researchgate.netresearchgate.net

A significant advancement in the Kabachnik-Fields reaction is the development of catalyst-free and solvent-free protocols, which align with the principles of green chemistry. researchgate.net this compound has been successfully employed in such systems. A simple and efficient method involves heating a mixture of an aromatic aldehyde, an amine, and this compound under solvent-free conditions. researchgate.net This one-pot synthesis provides the corresponding α-aminophosphonates in good to excellent yields. The reaction typically proceeds by heating the neat mixture of the three components. Studies have shown that for various substituted aromatic aldehydes and anilines, the reaction proceeds cleanly at temperatures around 85°C. researchgate.net This approach offers advantages such as milder reaction conditions, straightforward work-up procedures, and cleaner reaction profiles. researchgate.net Ultrasound activation has also been shown to facilitate the solvent- and catalyst-free condensation of anilines and benzaldehydes with this compound.

Examples of Catalyst-Free Kabachnik-Fields Reaction with this compound researchgate.net
AldehydeAminePhosphiteConditionsYield
BenzaldehydeAnilineThis compound85°C, Solvent-freeGood to Excellent
Substituted BenzaldehydesSubstituted AnilinesThis compound85°C, Solvent-freeGood to Excellent
Ultrasound-Assisted Synthesis

Ultrasound irradiation has emerged as a valuable tool in organic synthesis, often accelerating reaction rates and improving yields. In the context of this compound chemistry, it has been effectively applied to the synthesis of α-aminophosphonates. A notable method involves the one-pot, three-component Kabachnik-Fields reaction of an aldehyde, an amine, and this compound. researchgate.net Another innovative approach utilizes ultrasound to facilitate a sequential Kornblum/Kabachnik-Fields reaction. This method begins with the in-situ generation of an aldehyde from a benzyl (B1604629) halide through oxidative dehalogenation, which then couples with an aryl amine and this compound under ultrasonic irradiation to yield the desired α-aminophosphonates in good to excellent yields. researchgate.net

The use of sonochemical methods is not limited to phosphonates; it has also been employed to synthesize other nanomaterials, where the high energy from acoustic cavitation prevents particle agglomeration and leads to stable dispersions. nih.govmdpi.comrsc.org While not directly involving this compound as a reactant, these studies highlight the broader applicability of ultrasound in creating finely controlled chemical structures. nih.govmdpi.comrsc.org

Catalyzed Synthesis (e.g., TMSCl, Boron Trifluoride Etherate, La(OTf)2-amine Grafted-GO)

Various catalysts have been employed to enhance the efficiency of reactions involving this compound, particularly in the synthesis of α-aminophosphonates.

Trimethylsilyl chloride (TMSCl) has been identified as an effective Lewis acid promoter for various multi-component reactions. researchgate.netorgsyn.org While many applications focus on reactions like the Biginelli condensation, the principle of using TMSCl to activate reactants is broadly applicable. researchgate.net

Boron trifluoride etherate (BF₃·OEt₂) is a widely used Lewis acid that serves as a source of boron trifluoride for numerous chemical transformations, including epoxide cleavage, esterification, and cyclization reactions. wikipedia.orgresearchgate.netmedcraveonline.com In reactions involving phosphites, BF₃·OEt₂ has been used to catalyze the reaction between 1,3-benzoxazines and this compound to produce o-hydroxybenzyl phosphonates. nih.gov The reaction proceeds by generating an o-quinone methide intermediate, which then undergoes a phospha-Michael addition with the this compound. nih.gov Optimization studies have shown that catalytic amounts (20 mol%) of boron trifluoride etherate in acetonitrile (B52724) at room temperature provide good yields. nih.gov

Lanthanum(III) triflate on amine-grafted graphene oxide (La(OTf)₂-amine Grafted-GO) represents a modern, multifunctional catalyst. It has been successfully used for the one-pot, three-component synthesis of α-aminophosphonates from carbonyl compounds, anilines, and trialkyl phosphites. orgchemres.org This heterogeneous catalyst operates efficiently under solvent-free conditions at room temperature and can be recovered and reused multiple times without a significant drop in activity. orgchemres.org

The following table summarizes the catalyzed synthesis of phosphonates using this compound and various catalysts.

CatalystReactantsProduct TypeKey FeaturesReference
Boron Trifluoride Etherate1,3-Benzoxazine, this compoundo-Hydroxybenzyl phosphonate (B1237965)Reaction in acetonitrile; 28% yield with 20 mol% catalyst. nih.gov
La(OTf)₂-amine Grafted-GOCarbonyl, Aniline, Trialkyl phosphiteα-AminophosphonateSolvent-free, room temperature, reusable catalyst. orgchemres.org
p-Toluenesulfonic acid (PTSA)Benzaldehyde, Benzylamine, this compoundα-AminophosphonateCatalyst required when using this compound in water. sciforum.net

Phospha-Michael Addition

The Phospha-Michael addition, a conjugate addition of a phosphorus nucleophile to an electron-deficient alkene, is a fundamental method for forming P-C bonds. nih.govrsc.orglibretexts.org this compound serves as an effective nucleophile in these reactions. The reaction is often catalyzed by Lewis or Brønsted acids, which can activate the Michael acceptor, or by bases, which can shift the tautomeric equilibrium of H-phosphonates to the more nucleophilic phosphite form. rsc.org

Research has demonstrated the use of recoverable organocatalysts, such as 4-N,N-dimethylaminopyridinium saccharinate (DMAP·Hsac), for the phospha-Michael addition of this compound to α,β-unsaturated malonates and nitriles. nih.gov These reactions proceed with high yields at elevated temperatures (80–100 °C) and allow for the catalyst to be recovered and reused for multiple cycles. nih.gov This approach provides a sustainable pathway to highly functionalized organophosphorus compounds. nih.gov

Conversion of Alcohols to Amines

This compound is a key reagent in the one-pot conversion of alcohols to primary amines. tandfonline.comtandfonline.com This multi-step process typically involves the activation of the alcohol, followed by nucleophilic displacement with an azide (B81097) ion, and subsequent reduction of the azide. tandfonline.comerowid.org this compound is used in the final reduction step, which proceeds via the Staudinger reaction. tandfonline.com

The general sequence for primary alcohols is as follows:

Activation: The alcohol is first converted into a good leaving group, for instance, by mesylation or trifluoroacetylation. tandfonline.com

Azidation: The activated alcohol is treated with an azide source, such as sodium azide, to form an alkyl azide. tandfonline.comstackexchange.com

Staudinger Reaction: The alkyl azide reacts with this compound to form a triethoxyiminophosphorane intermediate. tandfonline.comstackexchange.com

Hydrolysis: The iminophosphorane is then hydrolyzed, often with an acid like p-toluenesulfonic acid or hydrochloric acid, to yield the primary amine. tandfonline.comerowid.org

This method offers an efficient alternative to using triphenylphosphine, with this compound being a less expensive reagent. tandfonline.com The procedure is effective for primary and secondary alcohols, with the azidation of secondary alcohols proceeding with complete inversion of configuration. tandfonline.com

Use in Biocatalysis (e.g., Lipase-Catalyzed Reactions)

While lipases are widely used for catalyzing hydrolysis and transesterification reactions, particularly of fats and oils, their direct combination with this compound as a coreactant is not a mainstream application. nih.govnih.gov Lipase catalysis typically occurs at the interface of oil-water systems, where the enzyme's activity is high. nih.gov The reactions involve the transformation of esters, such as the hydrolysis of triglycerides into fatty acids and monoglycerides. nih.gov The introduction of various additives can influence the reaction environment and catalytic efficiency. However, the literature primarily focuses on the lipase-catalyzed transformation of organic substrates, and the use of this compound within these specific biocatalytic systems is not extensively documented.

Use as a Reagent in Organic Synthesis

This compound is a foundational reagent in organophosphorus chemistry, primarily known for its role in the Michaelis-Arbuzov and Perkow reactions. wikipedia.org

The Michaelis-Arbuzov reaction is the classic method for synthesizing phosphonate esters. youtube.combeilstein-archives.org It involves the reaction of this compound with an alkyl halide. The nucleophilic phosphorus atom of the phosphite attacks the electrophilic carbon of the alkyl halide, displacing the halide. The resulting quasi-phosphonium salt then undergoes dealkylation, typically by the displaced halide ion, to yield the stable phosphonate ester and an ethyl halide. wikipedia.orgyoutube.com This reaction is exceptionally reliable for preparing β-keto phosphonates, which are precursors for the Horner-Wadsworth-Emmons reaction. wikipedia.org

The Perkow reaction is a competing pathway that occurs when this compound reacts with α-haloketones. wikipedia.org Instead of attacking the α-carbon (as in the Arbuzov reaction), the phosphite attacks the electrophilic carbonyl carbon. acs.orgresearchgate.net This is followed by a rearrangement and elimination of the halide, ultimately leading to the formation of a dialkyl vinyl phosphate (B84403) and an ethyl halide. wikipedia.org The competition between the Arbuzov and Perkow pathways is influenced by the structure of the α-haloketone and the reaction conditions. acs.orgbme.hu Kinetic studies suggest that both reactions may proceed through a common intermediate in some cases. acs.org

The following table provides a comparative overview of the Arbuzov and Perkow reactions with this compound.

ReactionSubstrateInitial Nucleophilic AttackProductReference
Michaelis-ArbuzovAlkyl Halide (e.g., R-CH₂-X)α-CarbonDialkyl alkylphosphonate wikipedia.orgyoutube.com
Perkowα-Haloketone (e.g., R-CO-CH(X)-R')Carbonyl CarbonDialkyl vinyl phosphate wikipedia.orgresearchgate.net

Applications in Materials Science and Polymer Chemistry

Flame Retardant Applications

A significant application of triethyl phosphite (B83602) is as an intermediate in the production of flame retardants, accounting for approximately 60% of its use. researchgate.netnih.govnih.govresearchgate.net As an organophosphorus compound, it contributes to flame retardancy through mechanisms that can act in both the gas phase, by scavenging flame-propagating radicals, and the condensed phase, by promoting the formation of a protective char layer on the material's surface. frontiersin.orgacs.org This char layer acts as a barrier, reducing the flow of heat and flammable decomposition products. acs.org Triethyl phosphite is often used as a component in synergistic flame retardant systems, enhancing the efficacy of other flame retardants. frontiersin.org For instance, when combined with ammonium (B1175870) polyphosphate (APP), it can act as a char promoter, catalyzing the formation of a robust, insulating char layer. frontiersin.org

Incorporation into Polymer Systems (e.g., PIR, PUR foam, thermoset plastics)

This compound is widely incorporated into various polymer systems to impart flame retardancy. It is a common additive in the production of rigid polyurethane (PUR) and polyisocyanurate (PIR) foams. polyu.edu.hkrsc.org In these applications, organophosphates like triethyl phosphate (B84403) (TEP), the oxidation product of this compound, are frequently used to meet fire safety standards. rsc.org

Research has shown that specific combinations of triethyl phosphate with other compounds can be particularly effective. A study on PIR foams found that a combination of 13.7% triethyl phosphate and 10.1% zinc borate (B1201080) effectively reduced the burning rate and smoke formation. In addition to its flame-retardant properties, this compound also acts as a plasticizer in these foam systems, which can improve the mechanical properties of the final product. Its application is also documented in other thermosetting plastics, such as unsaturated polyesters. polyu.edu.hk

Table 1: Research Findings on this compound in PIR/PUR Foams An interactive data table. Click on headers to sort.

Polymer System Co-additive(s) Observed Effect Reference
PIR Foam Zinc Borate Decreased burning and smoke formation rate.
PIR Foam Triphenyl phosphate (TPP) Used as a benchmark and common additive for flame retardancy.
PUR/PIR Foam - Widely used as a standard flame retardant. rsc.org

MOF-P Flame Retardants

A modern approach in flame retardancy involves the use of Metal-Organic Frameworks (MOFs) as synergists with phosphorus-based flame retardants like triethyl phosphate. acs.org MOFs possess highly ordered, porous structures with a large surface area, which can be leveraged to enhance fire safety in polymers. The strategy involves using the MOF structure to adsorb or encapsulate liquid flame retardants such as triethyl phosphate (TEP). nih.gov

This combination, often referred to as MOF-P flame retardants, creates a synergistic system where the MOF can catalyze the formation of a denser, more stable char layer, while the phosphorus compound acts in both the condensed and gas phases. acs.org For example, TEP can be encapsulated within the cavities of a zirconium-based MOF (UiO66-NH2) to create a compound flame retardant. In one study, adding just 2% of this composite to polylactic acid (PLA) significantly improved its fire resistance, raising its UL-94 rating to V-0 and reducing the peak heat release rate. Similarly, TEP has been adsorbed onto the shell of ZIF-67, another type of MOF, to improve the flame retardancy of epoxy composites. polyu.edu.hk This approach effectively combines the physical barrier and catalytic effects of the MOF with the chemical flame-retardant action of the phosphorus compound.

Plasticizers for Rubber and Plastics

This compound is utilized as a plasticizer for various rubbers and plastics. researchgate.netacs.org Plasticizers are additives that increase the flexibility, extensibility, and processability of a material. This compound, often in its oxidized form as triethyl phosphate, is described as a high boiling point solvent and a plasticizer for materials such as unsaturated polyesters and tough, fire-resistant plastics. researchgate.netacs.org Its function as a plasticizer is also beneficial in flame retardant applications, where it can improve the dispersion of other solid flame retardants like ammonium polyphosphate (APP) and lower the viscosity of the polymer melt during processing. frontiersin.org

Table 2: Plasticizer Applications of this compound/Phosphate An interactive data table. Click on headers to sort.

Material Application Type Benefit Reference(s)
Rubber and Plastics General Plasticizer Increases flexibility and processability. acs.org,
Unsaturated Polyesters Plasticizer Enhances material properties. researchgate.net
Tough Plastics Plasticizer Imparts fire resistance and toughness. ,

Stabilizers in Plastic Manufacturing

In plastic manufacturing, phosphites like this compound act as secondary antioxidants or processing stabilizers. researchgate.net During high-temperature processing operations such as extrusion, polymers are susceptible to thermal-oxidative degradation, which can lead to changes in melt viscosity and cause discoloration. Phosphite stabilizers work by decomposing hydroperoxides, which are intermediates in the oxidation process. This action protects the polymer from degradation during manufacturing. This compound is noted for its role as a stabilizer and chelating agent in various plastic systems. researchgate.net It is also used as a stabilizer for phenolic resins. acs.org Often, phosphites are used in combination with primary antioxidants like hindered phenols to achieve a synergistic stabilizing effect.

Viscosity Reducers in Plastic Resins

The low viscosity of this compound (as TEP) is a valuable property in the processing of plastic resins. It is often referred to as a "viscosity cutter" because it can significantly reduce the viscosity of polyol and prepolymer formulations. This is particularly advantageous in the production of polyurethane and polyisocyanurate foams, where lower viscosity of the polyol component improves its mixing with the isocyanate component. Easier dosing and mixing contribute to a more uniform and efficient production process.

Advanced Polymer Electrolyte Membranes

This compound is a precursor in the development of advanced polymer electrolyte membranes (PEMs), which are crucial components in fuel cells. acs.orgnih.gov Its role involves the functionalization of materials like graphene oxide to enhance the properties of the membranes. acs.org

To improve the performance of PEMs, graphene oxide (GO) can be functionalized using this compound. acs.org This process involves an acid modification of graphene oxide to synthesize phosphoric acid functionalized graphene oxide (PGO). acs.orgacs.org The resulting PGO is then incorporated into a polymer matrix, such as sulfonated poly(aryl ether ketone sulfone) (C-SPAEKS), to create hybrid membranes. acs.orgnih.gov

The phosphate groups introduced onto the graphene oxide surface act as both proton donors and acceptors, providing multiple sites for proton transport. acs.org This functionalization helps to construct proton transport channels within the membrane, thereby enhancing its proton conductivity. acs.org The incorporation of PGO into the polymer matrix has been shown to improve the membrane's thermal stability, mechanical properties, and electrochemical performance. acs.orgnih.gov

Research has shown that a composite membrane with 1% PGO (C-SPAEKS@1% PGO) exhibited a proton conductivity of 110.17 mS cm⁻¹ at 80 °C and a tensile strength of 40.7 MPa. acs.orgnih.gov Furthermore, the single-cell performance demonstrated an open-circuit voltage of 0.918 V and a power density of 792.17 mW cm⁻². nih.gov

Table 2: Performance of Polymer Electrolyte Membrane Functionalized with this compound-Modified Graphene Oxide

Membrane Proton Conductivity (mS cm⁻¹ at 80°C) Tensile Strength (MPa) Open-Circuit Voltage (V) Power Density (mW cm⁻²)
C-SPAEKS Not specified Not specified 0.867 166
C-SPAEKS@1% PGO 110.17 40.7 0.918 792.17

Data sourced from research on polymer electrolyte membranes functionalized with PGO. acs.orgnih.gov

Sol-Gel Derived Materials

The sol-gel process is a versatile method for synthesizing materials like bioactive glasses at lower processing temperatures, offering excellent compositional control. igi-global.com this compound, or more commonly its oxidized form triethyl phosphate (TEP), is used as a phosphorus precursor in the synthesis of these materials. igi-global.comnih.gov

Bioactive glasses are a class of biomaterials that can bond with living tissues, making them suitable for applications in bone regeneration and tissue engineering. igi-global.comnih.gov The sol-gel method for producing these glasses involves the hydrolysis and condensation of alkoxide precursors. igi-global.com In the synthesis of silicate-based bioactive glasses, tetraethyl orthosilicate (B98303) (TEOS) is typically used as the silicon precursor, while triethyl phosphate (TEP) often serves as the phosphorus source. nih.govrsc.org

The process involves reacting the precursors, such as TEOS and TEP, with a calcium source like calcium nitrate (B79036) in an aqueous or organic solution. nih.gov The resulting sol is then gelled, aged, dried, and heat-treated to obtain the final bioactive glass. nih.govresearchgate.net The use of TEP as a phosphorus precursor is common, although it has a relatively low reactivity for hydrolysis compared to TEOS. nih.gov The composition of the final glass can be carefully controlled by adjusting the proportions of the starting materials. nih.gov For example, bioactive glasses within the SiO₂-CaO-P₂O₅ system have been synthesized using this method. nih.gov

Microstructural Effects

This compound (TEP) is primarily utilized in the polymer industry as a secondary antioxidant and stabilizer. srinichem.comresearchgate.net Its function is crucial during high-temperature melt processing, where polymer chains are susceptible to thermal and oxidative degradation. This degradation can lead to chain scission or cross-linking, which fundamentally alters the polymer's microstructure and, consequently, its final mechanical and physical properties. By preventing such degradation, this compound plays an indirect but vital role in preserving the intended microstructure of the polymer matrix.

The primary mechanism by which phosphite stabilizers like TEP function is through the decomposition of hydroperoxides (ROOH), which are initial products of polymer auto-oxidation. researchgate.netnih.gov These hydroperoxides can decompose into highly reactive radicals that propagate degradation. TEP effectively reduces these hydroperoxides, thus preventing the chain reactions that lead to changes in molecular weight and molecular weight distribution, which are key parameters defining a polymer's microstructure. researchgate.netresearchgate.net

The introduction of small molecules like TEP into a polymer matrix can also induce plasticizing effects. A plasticizer increases the free volume between polymer chains, enhancing their mobility. scielo.br This leads to a reduction in the glass transition temperature (Tg), making the polymer more flexible and less brittle. scielo.brrsc.org While research specifically detailing the plasticizing effects of this compound on polymer microstructure is not abundant, studies on similar molecules, such as triethyl citrate (B86180) (TEC), provide valuable insights. In polylactic acid (PLA), for example, the addition of TEC has been shown to significantly lower the Tg, indicating increased polymer chain mobility. scielo.br This increased mobility can influence the crystallization process.

In semicrystalline polymers, the microstructure is characterized by the arrangement of crystalline lamellae into larger superstructures called spherulites. wikipedia.orgspringernature.com The size, number, and perfection of these spherulites profoundly impact the material's properties. wikipedia.orgnih.gov Additives can influence spherulite morphology by acting as nucleating agents, which increase the number of crystallization sites and typically lead to smaller, more numerous spherulites. nih.govbiotechrep.ir As a processing stabilizer, this compound helps maintain a stable melt viscosity, which is critical for consistent crystal growth and morphological development. rsc.org By preventing degradation, it ensures that the conditions for crystallization remain uniform, leading to a more homogenous final microstructure.

In polymer blends, which consist of two or more immiscible polymers, this compound's role as a stabilizer can be critical in controlling the phase morphology. researchgate.netmdpi.com The size and distribution of the dispersed phase within the matrix phase are key to the blend's performance. Degradation during melt blending can alter the interfacial tension between the phases and the viscosity ratio of the components, leading to undesirable changes in morphology, such as phase coalescence. By stabilizing the polymers, TEP helps to maintain the desired fine and stable dispersion of the phases.

The following table summarizes the effects of a related plasticizer, Triethyl Citrate (TEC), on the thermal properties of Polylactic Acid (PLA), which illustrates the typical influence of such additives on polymer microstructure.

Table 1: Effect of Triethyl Citrate (TEC) Concentration on the Thermal Properties of PLA Data sourced from a study on PLA 2002D melt-mixed with TEC. scielo.br

Plasticizer Concentration (wt%)Glass Transition Temperature (Tg) (°C)
0 (Neat PLA)60.2
1045.4
1539.5
2034.3
2529.8

This data demonstrates a clear trend where increasing the concentration of the citrate plasticizer systematically lowers the glass transition temperature, signifying an increase in polymer chain mobility and a modification of the material's microstructure. scielo.br

Development of Bio-based Composites

The development of composites derived from renewable resources is a major focus of modern materials science, aiming to reduce reliance on petrochemicals. mdpi.com These bio-based composites typically combine a biopolymer matrix, such as polylactic acid (PLA) or polyhydroxyalkanoates (PHAs), with natural fibers (e.g., flax, wood, or cellulose). researchgate.netmdpi.com However, challenges such as the inherent brittleness of some biopolymers, poor compatibility between the hydrophilic natural fibers and the more hydrophobic polymer matrix, and thermal instability during processing often limit their performance. researchgate.netsemanticscholar.org

This compound and its derivatives are being explored as reactive additives to address some of these challenges. One promising route involves the chemical modification of bio-based components. A known chemical method that can be applied to polymers containing hydroxyl (-OH) groups, such as cellulose (B213188) or lignin, involves the use of this compound and zinc iodide to create phosphonate (B1237965) functionalities. mdpi.com This surface modification can alter the polarity of natural fibers, potentially improving their adhesion to the polymer matrix. researchgate.netmdpi.com

Furthermore, this compound is a precursor in the synthesis of various organophosphorus compounds, including flame retardants. srinichem.comupl-ltd.com As environmental and safety regulations become stricter, there is a growing demand for bio-derived flame retardants. Phosphorus-containing compounds are highly effective in this regard. Bio-based epoxy resins, for instance, have been synthesized with phosphorus-containing molecules to impart flame retardancy. scilit.com this compound can serve as a key reagent in creating such functional molecules that are then incorporated into a biopolymer or bio-resin to create a functional bio-based composite. nih.govscilit.com

This compound can also be used to functionalize bio-based platform chemicals. For example, it can be used to create phosphorylated derivatives of xylitol, a sugar alcohol. These derivatives have potential applications in the synthesis of novel bio-based polymers or as functional additives in composites. srinichem.com

The incorporation of additives is a common practice to enhance the properties of bio-based plastics. semanticscholar.org Plasticizers are particularly important for improving the flexibility and processability of brittle biopolymers like PLA. scielo.brrsc.org While citrate-based plasticizers are widely studied for this purpose, the underlying principles apply to other potential plasticizers as well. scielo.brrsc.org The use of this compound as a processing stabilizer is also relevant for bio-based composites, as many biopolymers have a narrow processing window and are prone to thermal degradation. researchgate.netresearchgate.net By preventing degradation during compounding and shaping, TEP helps to achieve a composite with consistent properties and good structural integrity.

The table below lists chemical compounds mentioned in this article.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary computational method for studying the electronic structure and reactivity of molecules like triethyl phosphite (B83602). By calculating the electron density of a system, DFT can accurately determine various molecular properties and predict the course of chemical reactions. The B3LYP hybrid functional is a common choice for these calculations, often paired with basis sets like 6-31G(d) or 6-311G(d,p) to achieve a balance between accuracy and computational cost researchgate.netkaust.edu.sa.

DFT calculations are extensively used to determine the thermodynamic properties of reactions involving triethyl phosphite, such as changes in enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS). These calculations help to establish the feasibility and spontaneity of a reaction pathway. For instance, in the reaction between this compound and tetrachloromethane, DFT calculations have shown that the variations in free enthalpy (ΔGr) are negative, indicating that the reactions are thermodynamically favored and possible researchgate.net. Similarly, in its reaction with trichloromethylphosphine oxide, the negative ΔGr values confirm that the nucleophilic attacks are thermodynamically viable kaust.edu.sa.

A critical aspect of these studies is the localization of transition states (TS), which are the highest energy points along a reaction coordinate. The geometry of the transition state provides insight into the reaction mechanism, and its energy determines the activation energy barrier. The existence of a true transition state is confirmed by the presence of a single imaginary frequency in the Hessian matrix researchgate.net. For the reaction of this compound with tetrachloromethane, two primary pathways are considered: a nucleophilic attack on a chlorine atom or on the carbon atom. DFT calculations revealed that the activation energy for the attack on the chlorine atom is significantly lower than for the attack on the carbon atom, making it the kinetically preferred pathway researchgate.netdtic.mil. The Intrinsic Reaction Coordinate (IRC) is also calculated to ensure that the identified transition state correctly connects the reactants and products on the potential energy surface researchgate.net.

Activation Energies for this compound Reactions (DFT B3LYP/6-31G(d))

ReactantSite of AttackActivation Energy (kcal/mol)Transition State Energy Difference (kcal/mol)
TetrachloromethaneChlorine Atom (TSCl)37.65020.080 (TSCl is lower)
Carbon Atom (TSC)57.730
Trichloromethylphosphine oxideChlorine Atom (TSCl)34.8270.8785 (TSCl is lower)
Carbon Atom (TSC)35.705

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a chemical reaction. The energy of the HOMO relates to the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity) rsc.org.

In reactions of this compound, the interaction primarily occurs between its HOMO and the LUMO of the electrophilic reactant researchgate.netkaust.edu.sa. DFT calculations show that the HOMO of this compound is highly concentrated around the phosphorus atom, identifying it as the nucleophilic center kaust.edu.sa. The energy gap between the HOMO of the nucleophile and the LUMO of the electrophile provides insight into the reactivity of the system; a smaller gap generally indicates a more facile reaction. For the reaction with tetrachloromethane, the energy difference between the LUMO of tetrachloromethane and the HOMO of this compound is greater than 2 eV, which is indicative of a reaction controlled by charge transfer researchgate.net. Natural Population Analysis (NPA) further quantifies this, showing a significant charge transfer from the nucleophile (this compound) to the electrophile in the transition state, confirming the polar nature of the reaction kaust.edu.sa.

Calculated HOMO-LUMO Energies (DFT B3LYP/6-31G(d))

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
This compound-6.4210.8377.258
Tetrachloromethane-8.240-2.7025.538

DFT-based reactivity indices provide a quantitative measure of the reactivity of molecules. Global indices, which describe the molecule as a whole, include the electronic chemical potential (μ), chemical hardness (η), global electrophilicity (ω), and global nucleophilicity (N). These are calculated from the HOMO and LUMO energies researchgate.net.

Studies consistently show that this compound has a high chemical potential and a low electrophilicity index, classifying it as a strong nucleophile (electron donor). Conversely, reactants like tetrachloromethane and trichloromethylphosphine oxide exhibit lower chemical potential and higher electrophilicity indices, identifying them as electrophiles (electron acceptors) researchgate.netkaust.edu.sa. The electronic chemical potential of this compound is higher than that of tetrachloromethane, confirming that electrons are transferred from the phosphite to the chlorocarbon researchgate.net.

Local reactivity indices, such as local philicity indices (ωk and Nk) and Parr functions, are used to predict the most reactive sites within a molecule researchgate.netcdmf.org.br. These indices pinpoint specific atoms that are most susceptible to nucleophilic or electrophilic attack. For this compound, these local indices confirm that the phosphorus atom is the primary nucleophilic center. For its reaction partners, such as tetrachloromethane, the local electrophilicity is highest at the chlorine atoms, not the carbon atom researchgate.net. This aligns with the transition state energy calculations, providing a consistent picture of the reaction's regioselectivity.

Global Reactivity Indices (eV)

CompoundChemical Potential (μ)Chemical Hardness (η)Electrophilicity (ω)Nucleophilicity (N)
This compound-2.7923.6291.0742.805
Tetrachloromethane-5.4712.7692.2260.287

Regioselectivity refers to the preference for one direction of bond-making or breaking over all other possible directions. DFT calculations are highly effective at predicting the regioselectivity of reactions involving this compound. As discussed, the reaction with polyhalogenoalkanes like tetrachloromethane presents two possible sites for nucleophilic attack: the carbon atom or a halogen atom researchgate.netdtic.mil.

By comparing the activation energies of the competing pathways, DFT studies have unequivocally shown that the nucleophilic attack by the phosphorus atom of this compound occurs preferentially at the chlorine atom of tetrachloromethane researchgate.netdtic.milnih.gov. The transition state for the attack on chlorine is significantly lower in energy than the transition state for the attack on carbon, making the former the kinetically favored and observed reaction pathway researchgate.netdtic.mil. This prediction is further supported by the analysis of local reactivity indices and the localization of the LUMO on the electrophile, which is concentrated around the chlorine atoms researchgate.netkaust.edu.sa. These theoretical findings are in good agreement with experimental observations, highlighting the predictive power of DFT in understanding the chemical behavior of this compound kaust.edu.sa.

Reaction Rate Calculations

While DFT calculations provide activation energies that are fundamental to reaction rates, detailed computational studies focusing specifically on the calculation of reaction rate constants for this compound are not extensively documented in the searched literature. Such calculations often employ transition state theory (TST) in conjunction with the energetic information obtained from DFT.

For closely related organophosphorus compounds, such as triethyl phosphate (B84403) (TEP), comprehensive computational studies have been performed to derive Arrhenius coefficients and calculate reaction rates for high-temperature decomposition pathways kaust.edu.saacs.org. These studies utilize methods like the CBS-QB3 level of theory to investigate reaction kinetics and develop detailed kinetic models kaust.edu.saacs.org. Similar methodologies could be applied to this compound to model its reaction kinetics under various conditions, but specific research in this area appears limited.

Combustion Kinetic Modeling

Combustion kinetic modeling involves the development of detailed chemical reaction mechanisms to simulate the behavior of a compound under combustion conditions. This is a complex undertaking that requires thermochemical data and reaction rates for a large number of elementary reactions.

Based on the available literature, a comprehensive combustion kinetic model specifically for this compound has not been extensively developed or published. However, detailed kinetic models exist for other organophosphorus compounds, notably flame retardants and simulants for chemical warfare agents like triethyl phosphate (TEP) dtic.milacs.org. These models are constructed hierarchically, starting with the chemistry of smaller phosphorus-containing species and extending to the full fuel molecule dtic.mil. They incorporate pathways for pyrolysis and oxidation, including molecular eliminations and radical reactions, and are validated against experimental data like ignition delay times and species profiles kaust.edu.sadtic.milacs.org. The development of a similar detailed model for this compound would be a valuable research endeavor to understand its behavior in high-temperature environments.

Hydrolysis Mechanism Investigations

Computational and theoretical investigations specifically detailing the hydrolysis mechanism of this compound are notably scarce in publicly available scientific literature, especially when compared to its phosphate counterpart, triethyl phosphate. While extensive theoretical studies employing methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations have been conducted on the hydrolysis of organophosphates, similar in-depth analyses for this compound are not readily found.

The hydrolysis of phosphorus esters, in general, is a subject of significant interest due to its relevance in various chemical and biological processes. Computational studies on related compounds, such as phosphinates and phosphonates, have provided insights into the mechanistic pathways of P-O bond cleavage. These studies often explore the role of the solvent, pH, and substituents on the reaction rates and mechanisms. For instance, theoretical models have been developed to predict the hydrolysis rate constants of phosphate and carboxylic acid esters by analyzing the molecular structure and reaction mechanisms, which can include acid-catalyzed, base-catalyzed, and neutral hydrolysis pathways.

In the broader context of organophosphorus compounds, computational chemistry has been utilized to understand the reactivity and stability of these molecules. Such studies have indicated that phosphinates are generally more reactive towards hydrolysis than phosphonates, which are in turn more reactive than phosphates. This trend is attributed to the electronic effects of the groups attached to the phosphorus atom. While these general findings for the broader class of organophosphorus esters are informative, the specific nuances of the hydrolysis of a trivalent phosphorus compound like this compound, which involves a different oxidation state of phosphorus compared to the pentavalent phosphates, would require dedicated theoretical investigation. The lack of such specific studies represents a notable gap in the current body of research.

NMR Spectroscopic Studies (e.g., ³¹P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a powerful and indispensable tool for the characterization of this compound and for monitoring its reactions. The ³¹P nucleus has a spin of 1/2 and a natural abundance of 100%, making it highly suitable for NMR studies, which provide valuable information about the chemical environment of the phosphorus atom.

The ³¹P NMR spectrum of this compound typically exhibits a single resonance, indicative of the single phosphorus environment in the molecule. The chemical shift of this resonance is a key parameter for its identification. The reported ³¹P NMR chemical shifts for this compound can vary slightly depending on the solvent and the reference standard used, but they generally fall within a characteristic range for phosphite esters.

Below is an interactive data table summarizing some reported ³¹P NMR chemical shifts for this compound.

SolventChemical Shift (δ) in ppm
Not specified+138.1
Not specified+139

Note: Chemical shifts are typically referenced to an external standard of 85% H₃PO₄.

³¹P NMR spectroscopy is not only used for the initial identification of this compound but also plays a crucial role in studying its chemical transformations. For example, in reactions where this compound acts as a nucleophile or a reducing agent, the change in the coordination and oxidation state of the phosphorus atom leads to a significant shift in the ³¹P NMR signal. This allows for real-time monitoring of reaction progress and the identification of phosphorus-containing intermediates and products.

In the context of sol-gel processes, ³¹P NMR has been employed to study the reactions of this compound as a precursor. For instance, studies have used ³¹P NMR to follow the formation of intermediate species when this compound is reacted with other precursors like calcium diethoxide, revealing the progression of the reaction towards the formation of dialkyl phosphite intermediates. This demonstrates the utility of ³¹P NMR in elucidating reaction mechanisms involving this compound.

Environmental and Remediation Research

Environmental Fate and Transport

The primary degradation process for triethyl phosphite (B83602) in aqueous environments is rapid hydrolysis. oecd.org This characteristic significantly influences its transport and ultimate fate in the environment. In acidic conditions (pH 4), it hydrolyzes almost immediately. oecd.org At a neutral pH of 7, it hydrolyzes completely within 20 minutes, while at pH 9, it is more stable, with a half-life of approximately 5.1 hours. oecd.org The main hydrolysis products are diethyl phosphite and ethanol (B145695). oecd.org Due to this rapid breakdown in the presence of water, environmental monitoring data for triethyl phosphite itself is limited. oecd.org

This compound has been evaluated for its biodegradability, though its rapid hydrolysis means that studies often measure the degradation of its hydrolysis products. oecd.org In tests for ready biodegradability, this compound did not meet the required criteria, achieving degradation rates of 49% to 69%. oecd.org It is, however, considered to be inherently biodegradable. oecd.org

The process is understood to be sequential: the initial hydrolysis of this compound to diethyl phosphite and ethanol is a prerequisite for microbial action. oecd.org Further hydrolysis of diethyl phosphite to monoethyl phosphite, and subsequently to ethanol and phosphorous acid, facilitates biodegradation. oecd.org Studies on its primary hydrolysis product, diethyl phosphite, have shown a biodegradation of 76% after 27 days in one test, though it did not meet the 10-day window criterion for ready biodegradability. oecd.org

Table 1: Biodegradation and Hydrolysis Data for this compound

Parameter Condition Result Citation
Ready Biodegradability Closed Bottle Test (OECD 301D, 28 days) 49% degraded oecd.org
Hydrolysis Half-Life pH 9 ~5.1 hours oecd.org
Hydrolysis Rate pH 7 Complete within 20 minutes oecd.org
Hydrolysis Rate pH 4 Immediate oecd.org
Primary Hydrolysis Products pH 4, 7, 9 Diethyl phosphite, Ethanol oecd.org
Secondary Hydrolysis Products pH 7, 9 Monoethyl phosphite oecd.org

In the atmosphere, the degradation of this compound is primarily driven by indirect photolysis. oecd.org Direct photolysis is not considered a significant degradation pathway because the compound does not absorb light at wavelengths greater than 290 nm. oecd.org Instead, vapor-phase this compound is broken down by reacting with photochemically-produced hydroxyl (OH) radicals. oecd.org The calculated atmospheric half-life for this indirect photodegradation process is approximately 6.6 hours. oecd.org

This compound is not expected to bioaccumulate in organisms. oecd.org This is a direct consequence of its rapid hydrolysis in environmental conditions. oecd.org Due to this reactivity with water, experimental determination of key indicators like the bioconcentration factor (BCF) and the octanol-water partition coefficient (log Kow) is not feasible for the parent compound. oecd.org However, the calculated log Kow for its primary hydrolysis product, diethyl phosphite, is -0.2, which indicates a low potential for bioaccumulation. oecd.org

Due to its rapid hydrolysis, this compound is not typically monitored at the outlets of industrial sewage treatment plants. oecd.org Its presence in wastewater is unlikely, as it quickly breaks down into its hydrolysis products. oecd.org

While data for this compound is scarce for this reason, studies on the related but more stable compound, triethyl phosphate (B84403) (TEP), provide insight into the environmental occurrence of similar organophosphorus compounds. Research has detected triethyl phosphate in municipal wastewater treatment plants (WWTPs). tandfonline.com In one study, TEP was found in all human urine samples collected, with concentrations ranging from 110 to 2470 ng/L, which was generally higher than the concentrations of trimethyl phosphate (TMP) also detected. tandfonline.com The presence of these related compounds in WWTP influent and effluent, as well as in human urine, highlights the environmental relevance of this class of chemicals. tandfonline.com

Wastewater Treatment and Remediation

The treatment of industrial wastewater containing organophosphorus compounds often requires advanced methods to break down these complex molecules into simpler, less harmful substances.

The Fenton oxidation process is an advanced oxidation process (AOP) used for treating various industrial wastewaters containing recalcitrant organic pollutants. mdpi.com The process is a homogeneous catalytic reaction that generates highly reactive and non-selective hydroxyl radicals (•OH) through the interaction of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺), typically in acidic conditions. mdpi.comyoutube.com These radicals are powerful oxidizing agents capable of degrading complex organic compounds into simpler substances like carbon dioxide, water, and inorganic ions. mdpi.com

While the Fenton process has been studied for the degradation of the related compound triethyl phosphate (TEP) in industrial wastewater nih.gov, specific research detailing the Fenton oxidation of this compound is not prominent in the available literature. For TEP, the Fenton process was effective at reducing the organic phosphorus concentration from 58 to 5 mg/L under optimal conditions (pH 3.0, 20 mM H₂O₂, 120 minutes). nih.gov Generally, the Fenton reaction is valued for its ability to enhance the biodegradability of wastewater, making it a viable pre-treatment step before conventional biological processes. nih.gov

Aerobic Biodegradation

This compound is subject to aerobic biodegradation, although it does not meet the criteria for being classified as "readily biodegradable." Research indicates that the primary degradation pathway in aqueous environments is hydrolysis, which occurs prior to microbial action. This compound hydrolyzes to form diethyl phosphite and ethanol. oecd.org Subsequently, diethyl phosphite can further hydrolyze to monoethyl phosphite and ethanol. oecd.org The ethanol produced in these reactions is readily biodegradable. oecd.org

For wastewater containing high concentrations of organic phosphorus dominated by related compounds like triethyl phosphate (TEP), a combined approach of chemical oxidation and biological treatment has been explored. One study demonstrated that a Fenton oxidation pre-treatment could effectively reduce the organic phosphorus concentration, which was then followed by an aerobic biodegradation step that achieved a mineralization rate of approximately 98%. nih.gov

Table 1: Aerobic Biodegradation of this compound

Test Method Inoculum Concentration Duration Degradation Result Source
OECD Guideline 301 E Predominantly domestic sewage 20 mg/L (as DOC) 28 days 69 (±) % Not readily biodegradable oecd.org
OECD Guideline 301 D Activated sludge (domestic) Not specified 28 days 49 % Not readily biodegradable oecd.org

Phosphorus Removal Technologies

The removal of phosphorus originating from organophosphorus compounds like this compound in wastewater typically involves a multi-step process. Since this compound hydrolyzes into phosphites and ultimately oxidizes to phosphate, the removal technologies target these resulting inorganic forms of phosphorus.

One established method involves chemical precipitation. This process uses chemicals such as compounds of calcium, aluminum, or iron to react with soluble ortho-phosphates, forming solid precipitates. rutgers.edu These precipitates can then be removed from the water through sedimentation or filtration. google.commitawatertechnologies.com For reduced forms of phosphate, such as phosphite, an oxidation step is necessary to convert them into ortho-phosphates before precipitation can occur effectively. google.com Ozone has been identified as an effective oxidizing agent for this conversion under various operating conditions. google.com A patented process describes contacting industrial wastewater with ozone to convert reduced phosphates to ortho-phosphates, which are then precipitated with lime. google.com

Advanced and combined treatment processes are also employed. For industrial wastewater rich in organic phosphorus, a combination of Fenton oxidation followed by aerobic biodegradation has proven effective. In one study, Fenton's reagent was used to reduce the organic phosphorus from 58 mg/L to 5 mg/L, which was then further treated biologically. nih.gov

Physical filtration methods are crucial, especially for meeting stringent effluent standards. Technologies such as sand filtration, membrane bioreactors (MBRs), and reverse osmosis (RO) can effectively remove particulate phosphorus and, in the case of membranes, dissolved phosphorus. rutgers.edu Lamella-pack decanters and cloth disc filters can also support phosphorus removal by efficiently separating the solid precipitates formed during chemical treatment. mitawatertechnologies.com Recently, novel materials like hydrogels made from polyethyleneimine (PEI) and poly(methyl vinyl ether-co-maleic anhydride) (PMVEMA) have been developed to adsorb and recover phosphorus from contaminated water, offering a reusable and cost-effective alternative. ncsu.edu

Table 2: Overview of Phosphorus Removal Technologies

Technology Mechanism Target Phosphorus Form Key Features Source
Chemical Precipitation Addition of metal salts (Fe, Al, Ca) to form insoluble phosphate precipitates. Ortho-phosphate Widely used, reliable for bulk removal. rutgers.edu
Oxidation Use of agents like ozone to convert reduced phosphorus species to ortho-phosphate. Reduced phosphates (e.g., phosphite) Pre-treatment step to enable precipitation. google.com
Advanced Oxidation (Fenton) Hydroxyl radicals degrade complex organic phosphorus compounds. Organic phosphorus Effective for pre-treatment of high-strength industrial wastewater. nih.govresearchgate.net
Adsorption Binding of phosphate ions to the surface of adsorbent media. Dissolved phosphate Can achieve low effluent concentrations; potential for phosphorus recovery. ncsu.edu
Filtration (Membrane, Sand) Physical separation of particulate phosphorus and suspended solids. Particulate phosphate Essential for polishing effluent to meet low phosphorus limits. rutgers.edu

Bioremediation Applications

Stabilization of Heavy Metals in Contaminated Soil

The application of organophosphorus compounds as a source of phosphate for the bioremediation of heavy metal-contaminated soil is a promising strategy. This approach, known as phytostabilization or microbial-induced precipitation, aims to immobilize heavy metals in the soil, reducing their bioavailability and preventing their entry into the food chain. youtube.com The core mechanism involves the microbial hydrolysis of the organophosphorus compound to release inorganic phosphate, which then precipitates with heavy metals to form stable, insoluble metal-phosphate minerals. nih.govosti.gov

Research has demonstrated that applying phosphate sources can effectively lock up heavy metals like lead (Pb) by forming lead phosphate precipitates, which are very stable. youtube.com While direct studies on this compound are limited, extensive research on the closely related compound triethyl phosphate (TEP) provides strong evidence for this application. The delivery of vaporized TEP into contaminated soil stimulates microbial activity, leading to the release of phosphate and subsequent immobilization of radionuclides like uranium. osti.govresearchgate.net This process relies on the ability of soil microorganisms to use the organophosphate as a nutrient source, catalyzing its degradation and making phosphate available for mineral precipitation. researchgate.net

This method is particularly advantageous as it can be applied in situ, using the existing soil microbial community to facilitate the remediation process. google.com The success of this technique depends on factors such as the presence of appropriate microbial populations and soil conditions that favor both microbial activity and the precipitation of the target metal phosphates. youtube.comnih.gov

Influence on Microbial Phosphatase Activity

This compound and its hydrolysis products can significantly influence the activity of microbial enzymes in the soil, particularly phosphatases, which are crucial for phosphorus cycling. youtube.com Phosphatases cleave phosphate from organic matter, making it available for uptake by plants and microbes. youtube.com

Studies on the related compound triethyl phosphate (TEP) in heavy-metal contaminated soil showed that its addition increased the activity of soil acid phosphatase while repressing alkaline phosphatase activity over a three-week period. nih.govosti.gov This indicates a stimulatory effect on specific segments of the microbial population that are active in acidic conditions. nih.govosti.gov The TEP served as a bioavailable source of phosphate for a microbial consortium adapted to heavy-metal and acidic conditions, which maintained high acid phosphatase activity. nih.govosti.gov

Furthermore, research on the direct effect of phosphite (a hydrolysis product of this compound) on arable soil has shown an increase in the activity of both dehydrogenase and alkaline phosphatase. thuenen.deresearchgate.net In one field trial, the application of phosphite resulted in a significant 28% increase in alkaline phosphatase activity. thuenen.de This suggests that as this compound hydrolyzes in the soil, the resulting phosphite can be oxidized by microorganisms to phosphate, a process that can stimulate enzymatic activities involved in nutrient cycling. thuenen.denih.gov The response of phosphatase enzymes to phosphite and phosphate levels is complex, with low phosphate levels generally inducing higher phosphatase expression. nih.gov

Table 3: Effect of Phosphite/Phosphate Compounds on Soil Phosphatase Activity

Compound Soil Type Observed Effect on Phosphatase Activity Source
Triethyl Phosphate (TEP) Heavy-metal contaminated soil Increased acid phosphatase activity; Repressed alkaline phosphatase activity. nih.govosti.gov
Phosphite (KH₂PO₃) Arable soil Significantly increased alkaline phosphatase activity by 28%. thuenen.de
Phosphite & Phosphate Fertilizers Alfalfa field soil Decreased alkaline phosphatase (ALP) activity with increasing fertilizer concentration. nih.gov

Advanced Research Techniques and Characterization

X-ray Crystallography

Research findings have shown that in complexes such as diiron ethane-1,2-dithiolates, X-ray crystallographic studies revealed a "butterfly" diiron cluster where the triethyl phosphite (B83602) ligand occupies an apical coordination site. This type of structural analysis is critical for understanding the steric and electronic properties that triethyl phosphite imparts to a metal complex, which in turn influences the complex's catalytic activity and reactivity. The technique provides unambiguous proof of how the pyramidal phosphorus(III) center of the phosphite binds to the metal.

Electrochemical Studies

Electrochemical studies are pivotal in understanding the redox behavior of this compound, particularly in its application as an electrolyte additive in energy storage devices like lithium-ion batteries. Research demonstrates that this compound can significantly enhance battery performance and safety.

In studies involving Li-ion battery cathodes, this compound has been evaluated as a functional additive. rsc.org It contributes to the formation of a stable and thin cathode electrolyte interphase (CEI). rsc.org This protective layer is crucial as it can suppress the decomposition of the main electrolyte, inhibit the dissolution of transition metals from the cathode, and scavenge harmful species like hydrogen fluoride (B91410) (HF). rsc.org Theoretical calculations and experimental measurements have shown that the functional groups in this compound lead to the formation of a robust CEI with lower interfacial impedance, resulting in improved cycling stability and capacity retention, especially at elevated temperatures and high voltages. rsc.org Further electrochemical investigations on diiron complexes containing this compound ligands have shown their capacity to catalyze the electrochemical reduction of protons to produce hydrogen gas (H₂).

Spectroscopic Techniques (IR, NMR, Mass Spectrometry)

Spectroscopy is a cornerstone for the routine analysis and detailed structural investigation of this compound.

Infrared (IR) Spectroscopy Infrared spectroscopy is used to identify the functional groups within the this compound molecule. The spectrum displays characteristic absorption bands corresponding to the vibrations of its chemical bonds. Key vibrational modes include P-O-C and C-H stretches and bends. The gas-phase IR spectrum of this compound is well-documented in spectral databases such as the NIST/EPA Gas-Phase Infrared Database.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is arguably the most powerful tool for the structural elucidation of this compound in solution.

³¹P NMR: Phosphorus-31 NMR is particularly diagnostic for organophosphorus compounds. This compound exhibits a characteristic singlet in its ³¹P NMR spectrum at a chemical shift of approximately +139 ppm relative to a phosphoric acid standard. wikipedia.orgresearchgate.net This distinct chemical shift allows for easy identification. Furthermore, ³¹P NMR is used to monitor reactions involving this compound. For instance, studies have shown that the interaction of this compound with certain catalysts can cause a shift in its ³¹P NMR signal, providing insight into the reaction mechanism and the effect of the catalyst on the phosphite's nucleophilicity. researchgate.net

¹H and ¹³C NMR: Proton and Carbon-13 NMR provide detailed information about the ethoxy groups. The spectra show characteristic multiplets for the methylene (B1212753) (-CH₂) and methyl (-CH₃) groups, with coupling to both adjacent protons and the phosphorus atom.

Interactive Data Table: Representative NMR Data for this compound Use the filter options to view data for a specific nucleus.

NucleusChemical Shift (δ) [ppm]ReferenceNotes
³¹P~+139 wikipedia.orgCharacteristic singlet vs. phosphoric acid standard.
¹H~1.2 (triplet) orgsyn.orgCorresponds to the -CH₃ protons.
¹H~3.9 (quartet of doublets) orgsyn.orgCorresponds to the -OCH₂- protons, showing coupling to both ³¹P and adjacent -CH₃ protons.

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation patterns. Under electron ionization (EI), the molecule fragments in a predictable way, providing a fingerprint for identification. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. Online Electrochemical Mass Spectrometry (OEMS) is an advanced technique used to study volatile products generated during electrochemical processes, such as the gasses released from electrolyte degradation in batteries containing this compound.

Microscopic Techniques (e.g., TEM)

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique used to observe the morphology, size, and crystal structure of materials at the nanoscale. While TEM is not used to visualize the this compound molecule directly, it is a critical characterization tool for nanomaterials synthesized using this compound as a phosphorus precursor.

For example, in the sol-gel synthesis of nanocrystalline hydroxyapatite (B223615) (a type of calcium phosphate), this compound can be used as the phosphorus source. researchgate.net Following the synthesis, TEM is employed to analyze the resulting solid nanoparticles. Researchers can visualize the shape (e.g., spherical, rod-like) and determine the size distribution of the hydroxyapatite nanocrystals. High-resolution TEM (HRTEM) can even reveal the crystal lattice fringes, providing information about the crystallinity and crystallographic orientation of the synthesized material.

Chromatography (e.g., GC-MS, HPLC)

Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and performing quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a powerful hybrid technique ideal for the analysis of volatile compounds like this compound. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides identification and quantification. The NIST Chemistry WebBook contains retention index data for this compound on various GC columns, which is crucial for developing analytical methods. nist.gov For instance, a retention index of 922 is reported on a non-polar SE-54 capillary column. nist.gov

Interactive Data Table: GC Retention Index for this compound Data from the NIST Chemistry WebBook. nist.gov

Column Type (Active Phase)Retention Index (I)Reference
Capillary, SE-54922 nist.gov
Capillary, 5% Phenyl methyl siloxane922 nist.gov

High-Performance Liquid Chromatography (HPLC) HPLC is another vital separation technique, particularly for less volatile compounds or for analyses where derivatization is not desired. Reverse-phase (RP) HPLC methods have been developed for the analysis of this compound. One such method uses a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid like phosphoric or formic acid. sielc.com Another reported method involves a Varian Dynamax column with an eluent of 70% ethyl acetate (B1210297) in hexanes. orgsyn.org Due to the rapid hydrolysis of this compound in aqueous media, care must be taken in mobile phase selection and sample preparation. oecd.org

Q & A

Q. How can researchers optimize reaction conditions when using triethyl phosphite in nucleophilic substitution or phosphonylation reactions?

this compound is widely employed in phosphonylation and nucleophilic substitution reactions, such as the Perkow reaction. To optimize conditions:

  • Temperature control : Reactions often require mild heating (40–80°C) to balance reactivity and side-product formation. Excessively high temperatures may lead to decomposition (e.g., hydrolysis to dimethyl hydrogen phosphite) .
  • Solvent selection : Anhydrous solvents like toluene or acetonitrile are preferred to minimize hydrolysis. Trace water can degrade this compound, reducing yield .
  • Stoichiometry : A 1.2–1.5 molar ratio of this compound to substrate ensures complete conversion while avoiding side reactions .

Q. What analytical methods are recommended for characterizing this compound and its reaction products?

  • Gas chromatography (GC) with mass spectrometry (MS) : Effective for quantifying this compound purity and detecting degradation products like dimethyl hydrogen phosphite .
  • Nuclear magnetic resonance (NMR) : 31^{31}P NMR is critical for tracking phosphite intermediates in reactions (e.g., shifts between δ 125–140 ppm for trialkyl phosphites) .
  • Titration : For determining residual acidity or hydrolysis products, potentiometric titration with NaOH is recommended .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Storage : Keep in airtight containers under inert gas (e.g., nitrogen) to prevent moisture absorption and oxidation. Store in a cool, dry area away from bases or oxidizers (e.g., peroxides) .
  • Personal protective equipment (PPE) : Use nitrile gloves, goggles, and a lab coat. Conduct work in a fume hood to avoid inhalation of vapors .
  • Spill management : Neutralize spills with sodium bicarbonate and dispose of contaminated materials as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in existing data on this compound’s reactivity across different solvent systems?

Contradictions often arise from solvent polarity, trace impurities, or inconsistent moisture control. To address this:

  • Reproducibility checks : Document solvent drying methods (e.g., molecular sieves) and verify water content via Karl Fischer titration .
  • Systematic variation : Compare reactivity in aprotic (e.g., THF) vs. protic (e.g., ethanol) solvents while controlling for temperature and substrate concentration .
  • Data reconciliation : Cross-reference results with peer-reviewed studies using similar conditions (e.g., the Perkow reaction in anhydrous acetonitrile ).

Q. What are the mechanistic implications of this compound’s role in radical-mediated reactions or organocatalysis?

  • Radical stabilization : this compound acts as a radical scavenger in polymerization, terminating chains via P-centered radical formation. Monitor using electron paramagnetic resonance (EPR) spectroscopy .
  • Organocatalytic pathways : In Michael additions, this compound facilitates enolate formation. Kinetic studies (e.g., UV-Vis monitoring) can elucidate rate-determining steps .

Q. How can computational modeling improve the design of this compound-based ligands for coordination chemistry?

  • Density functional theory (DFT) : Predict binding energies and geometries of this compound with transition metals (e.g., Pd or Cu). Validate with X-ray crystallography .
  • Solvent effects : Use molecular dynamics simulations to assess ligand stability in different solvents, guiding experimental solvent selection .

Q. What strategies mitigate the environmental impact of this compound degradation products in research waste streams?

  • Hydrolysis monitoring : Test waste solutions for dimethyl hydrogen phosphite using GC-MS and neutralize with alkaline hydrolysis (pH >10) before disposal .
  • Green chemistry alternatives : Explore biodegradable phosphites (e.g., glycerol-derived) as substitutes in non-critical applications .

Methodological Considerations

Q. How should researchers document experimental procedures involving this compound to ensure reproducibility?

  • Detailed protocols : Include exact molar ratios, solvent drying methods, and reaction timelines. Use standardized formats per journal guidelines (e.g., Beilstein Journal’s experimental section requirements) .
  • Data archiving : Share raw NMR/GC-MS files in repositories like PubChem or institutional databases to facilitate peer validation .

Q. What literature search strategies are effective for identifying high-quality toxicological data on this compound?

  • Database prioritization : Use EPA’s ToxNet, PubMed, and ATSDR profiles, which aggregate peer-reviewed toxicity studies .
  • Keyword filters : Combine terms like “this compound” with “ecotoxicology,” “neurotoxicity,” or “hydrolysis pathways” to narrow results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.